1,7-Diazaspiro[3.5]nonane
Overview
Description
1,7-Diazaspiro[35]nonane is a spirocyclic compound characterized by a unique structure where two nitrogen atoms are incorporated into a nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,7-Diazaspiro[3.5]nonane can be synthesized through several methods. One common approach involves the reaction of n-tert-butoxycarbonyl-4-piperidone with ethyl malonate and ammonium acetate . This method is advantageous due to its high yield and relatively simple reaction conditions.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves scalable processes that ensure high purity and yield. The use of continuous flow reactors and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,7-Diazaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields amines.
Scientific Research Applications
1,7-Diazaspiro[3.5]nonane has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex spirocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: this compound is used in the synthesis of various pharmaceutical intermediates and fine chemicals.
Mechanism of Action
The mechanism by which 1,7-Diazaspiro[3.5]nonane exerts its effects is primarily through its interaction with sigma receptors. Sigma receptors are involved in several biological and pathological processes, including neuroprotection and neuroinflammation . The compound can act as either an agonist or antagonist, influencing the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
1,7-Diazaspiro[3.5]nonane can be compared with other spirocyclic compounds such as:
2,7-Diazaspiro[3.5]nonane: This compound shares a similar core structure but differs in the position of the nitrogen atoms, leading to different biological activities.
Diazabicyclo[4.3.0]nonane: This compound has a bicyclic structure and is used in similar applications but with varying efficacy.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1,7-diazaspiro[3.5]nonane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-4-8-5-2-7(1)3-6-9-7/h8-9H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJZLTUVYSLGRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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